Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C9H18N2O2. It is a colorless to light yellow liquid that is sensitive to light, air, and heat . This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. For example, the compound can be prepared by reacting 1-Boc-3-(aminomethyl)azetidine with ethanol and hydrochloric acid to form the hydrochloride salt, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)azetidine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)azetidine: A similar compound with a tert-butoxycarbonyl protecting group.
tert-Butyl 3-(aminomethyl)-1-azetidinecarboxylate: Another related compound with similar structural features.
Methyl 1-Boc-azetidine-3-carboxylate: A compound with a methyl ester group instead of a tert-butyl group.
Uniqueness
Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate is unique due to its specific tert-butyl ester group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-11(5-7)6-10/h7H,4-6,10H2,1-3H3 |
InChI Key |
QCEDAVMPPLRVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.